(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 7152-75-2
VCID: VC2154774
InChI: InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10+
SMILES: C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Molecular Formula: C16H10N2O4
Molecular Weight: 294.26 g/mol

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

CAS No.: 7152-75-2

Cat. No.: VC2154774

Molecular Formula: C16H10N2O4

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one - 7152-75-2

Specification

CAS No. 7152-75-2
Molecular Formula C16H10N2O4
Molecular Weight 294.26 g/mol
IUPAC Name (4E)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10+
Standard InChI Key QRDLKEDMXPGLTP-GXDHUFHOSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
SMILES C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2

Introduction

Chemical Structure and Properties

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits a distinct molecular structure characterized by an oxazolone ring with specific substituents. The compound has a molecular formula of C16H10N2O4 and a molecular weight of 294.26 g/mol . Its structure features a phenyl group at the 2-position of the oxazolone ring and a 4-nitrobenzylidene group at the 4-position. The "(Z)" designation in the name indicates the stereochemical configuration around the exocyclic double bond, where the nitrophenyl and oxazolone groups are positioned on the same side.

The compound is registered in chemical databases under CAS number 7152-75-2 and is also known by several synonyms, including (4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one and (4Z)-4-(4-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one . This systematic identification is crucial for accurately referencing this specific chemical entity in scientific literature and databases.

The structural characteristics of this compound can be analyzed by examining its functional groups and the spatial arrangement of atoms. The oxazolone ring serves as the core structure, containing both oxygen and nitrogen in a five-membered heterocyclic arrangement. The phenyl group attached to the 2-position contributes to the compound's aromatic character and influences its electronic distribution. The 4-nitrobenzylidene group at the 4-position introduces a nitro substituent that significantly affects the electronic properties of the molecule due to its strong electron-withdrawing nature.

The presence of these specific structural elements creates a unique molecular architecture with particular electronic and steric properties. The nitro group, with its electron-withdrawing effects, influences the distribution of electron density throughout the molecule, potentially affecting its reactivity and interactions with other molecules or biological targets. The conjugated system formed by the exocyclic double bond and the aromatic rings contributes to the compound's stability and may influence its spectroscopic properties.

Table 1: Chemical Properties of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

PropertyValueSource
Molecular FormulaC16H10N2O4
Molecular Weight294.26 g/mol
CAS Registry Number7152-75-2
IUPAC Name(4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
InChI KeyQRDLKEDMXPGLTP-GXDHUFHOSA-N
Structure TypeOxazolone derivative
ConfigurationZ (zusammen)

The physical properties of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, such as its melting point, solubility profile, and spectroscopic characteristics, are important parameters for its identification and practical applications. Based on its structure, the compound would likely exhibit limited water solubility due to its predominantly aromatic and heterocyclic nature, but would dissolve more readily in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or chloroform. The extended conjugation in the molecule would contribute to its UV-visible absorption profile, which could be useful for analytical detection and characterization.

The crystalline structure of this compound would be influenced by intermolecular forces such as hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions. These forces contribute to the compound's physical properties, including its melting point, crystallinity, and solubility behavior. Understanding these properties is essential for developing effective formulation strategies and analytical methods for this compound.

ParameterTypical ConditionsConsiderations
ReactantsHippuric acid, 4-nitrobenzaldehydePurity affects yield
CatalystSodium acetateBase catalyst necessary
SolventAcetic anhydrideServes as solvent and reagent
Temperature80-100°CAffects reaction rate and stereoselectivity
Reaction Time2-4 hoursDepends on reaction scale
PurificationRecrystallization, chromatographyCritical for obtaining pure product

For laboratory-scale synthesis, the reaction can be conducted in standard glassware with appropriate heating and stirring capabilities. The progress can be monitored using thin-layer chromatography (TLC) or other analytical techniques to determine reaction completion. Product isolation typically involves quenching the reaction mixture, filtering the precipitated product, and further purification through recrystallization from suitable solvents.

Scale-up considerations for industrial production would necessitate optimizations for efficiency, cost-effectiveness, and safety. This might include modifications to reaction parameters, solvent selection, and purification methods. Continuous flow processes might be considered for larger-scale production to improve heat transfer and reaction control. The feasibility of industrial production would ultimately depend on the demand for the compound and its commercial applications.

Alternative synthetic approaches could also be explored, such as microwave-assisted synthesis, which might offer advantages in terms of reaction time and yield. The use of green chemistry principles, including environmentally friendly solvents and catalysts, could be considered for more sustainable production methods. These alternative approaches would need to be evaluated for their efficiency, scalability, and the quality of the product obtained.

Chemical Reactivity

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits diverse chemical reactivity due to its multiple functional groups and structural features. The compound's reactivity is influenced by several key structural elements: the oxazolone ring, the exocyclic double bond, and the nitro group on the benzylidene moiety. Understanding these reactive sites provides insights into the compound's potential transformations and applications in organic synthesis.

The nitro group on the benzylidene moiety represents a significant reactive site. As a strong electron-withdrawing group, it influences the electronic distribution throughout the molecule, affecting reactivity patterns. This group can undergo several important transformations:

  • Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen with a metal catalyst, sodium borohydride, or iron in acidic conditions.

  • Nucleophilic aromatic substitution may occur, particularly if additional electron-withdrawing groups are present on the aromatic ring.

  • The nitro group can participate in conjugate addition reactions by enhancing the electrophilicity of the adjacent carbon atoms.

The oxazolone ring in this compound represents another center of reactivity. This heterocyclic structure can participate in:

  • Ring-opening reactions when treated with nucleophiles such as amines, alcohols, or water, leading to acyclic derivatives with new functional groups.

  • Hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acid derivatives.

  • Decarboxylation reactions under certain conditions, leading to the loss of the carbonyl group.

The exocyclic double bond between the oxazolone ring and the nitrobenzylidene group provides additional reactivity. This conjugated double bond can undergo:

  • Michael-type addition reactions with various nucleophiles.

  • Cycloaddition reactions, including Diels-Alder reactions with appropriate dienophiles.

  • Hydrogenation or reduction to saturate the double bond, altering the compound's conformational properties.

Table 3: Chemical Reactivity Profile of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Reactive SiteReaction TypePotential ProductsApplications
Nitro GroupReductionAmino derivativesBioactive compound synthesis
Nucleophilic substitutionSubstituted derivativesStructure modification
Oxazolone RingRing-openingAcyclic derivativesPeptide synthesis building blocks
HydrolysisCarboxylic acid derivativesFunctional group transformation
Exocyclic Double BondAddition reactionsComplex structuresMolecular diversity generation
CycloadditionCyclic derivativesHeterocyclic synthesis
HydrogenationSaturated analoguesConformational studies

The phenyl group at the 2-position of the oxazolone ring can also participate in typical aromatic substitution reactions, providing additional sites for structural modification. Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new substituents onto this aromatic ring, further expanding the diversity of derivatives that can be prepared from the parent compound.

The chemical reactivity of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one also extends to its potential for forming coordination complexes with metals. The nitrogen and oxygen atoms in the molecule could serve as coordination sites for metal ions, potentially leading to the formation of metal complexes with interesting structural and catalytic properties.

Understanding the chemical reactivity of this compound is essential for designing synthetic routes to derivatives with enhanced properties or specific functionalities. By exploiting the reactivity of different sites in the molecule, researchers can develop a range of compounds based on the oxazolone scaffold for various applications in organic synthesis, medicinal chemistry, and materials science. The ability to selectively modify specific sites in the molecule provides opportunities for fine-tuning its properties and developing structure-activity relationships.

Biological Activities

The biological activities of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are of particular interest due to the compound's structural features that suggest potential interactions with biological targets. Research on similar oxazolone derivatives provides valuable insights into the potential biological properties of this specific compound.

Antimicrobial activity represents one of the most significant biological properties associated with oxazolone derivatives. The presence of the nitro group in (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one may enhance its antimicrobial potential through interactions with bacterial cell components . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes in microbial metabolism. The nitro group, with its electron-withdrawing properties, can influence the compound's ability to interact with specific targets in bacterial cells, potentially contributing to its antimicrobial effects.

The anticancer potential of oxazolone derivatives suggests that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one might exhibit effects on cancer cell proliferation and survival. The compound's structure, characterized by its conjugated system and the presence of the nitro substituent, could enable interactions with targets involved in cancer cell biology, such as specific enzymes, signaling proteins, or DNA. These interactions might lead to effects such as induction of apoptosis (programmed cell death), inhibition of cell cycle progression, or interference with angiogenesis (formation of new blood vessels to supply tumors).

Anti-inflammatory activity represents another potential biological property of oxazolone derivatives like (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one. Inflammation involves complex processes with various mediators and signaling pathways. The compound might interact with these processes by inhibiting specific enzymes involved in the production of inflammatory mediators or by modulating the expression or activity of pro-inflammatory cytokines. The specific structural features of the compound, including the nitro group and the oxazolone ring, could contribute to potential interactions with targets in inflammatory pathways.

Table 4: Potential Biological Activities of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Biological ActivityPotential MechanismsTargetsApplications
AntimicrobialCell membrane disruption, Enzyme inhibitionBacterial and fungal cellsAntibiotic development
AnticancerApoptosis induction, Cell cycle inhibitionCancer cell proliferation pathwaysAnticancer drug development
Anti-inflammatoryEnzyme inhibition, Cytokine modulationInflammatory mediatorsAnti-inflammatory therapeutics
Enzyme inhibitoryActive site binding, Allosteric modulationSpecific metabolic enzymesEnzyme-targeted therapies

Enzyme inhibitory activity represents a mechanistic aspect of the biological effects of oxazolone derivatives. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one might interact with the active sites or allosteric sites of certain enzymes, affecting their catalytic activity. This could have implications for various biological processes and potential therapeutic applications. The compound's structure, with its specific substituents and electronic properties, could enable selective interactions with particular enzyme targets, potentially leading to specific biological effects.

Structure-activity relationship studies involving (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one and related compounds could provide valuable insights into the structural features that contribute to specific biological activities. Such studies typically involve synthesizing a series of derivatives with systematic modifications and evaluating their biological effects. By comparing the activities of these derivatives, researchers can identify the structural elements that are essential for specific biological interactions and effects, guiding the design of optimized compounds with enhanced properties.

It is important to note that while the biological activities discussed here are based on studies of similar compounds and structural considerations, comprehensive experimental data specifically for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one may be limited in current literature. Further research, including in vitro and in vivo studies, would be necessary to fully characterize the biological properties of this compound and its potential applications in medicine and biotechnology.

Research Applications

The distinct structural features and potential biological activities of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one make it a compound of significant interest for various research applications across medicinal chemistry, organic synthesis, and materials science domains. This section explores the diverse research applications of this compound based on its properties and the established applications of related oxazolone derivatives.

In medicinal chemistry research, (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one serves as a valuable lead compound for the development of new bioactive molecules. The oxazolone scaffold, combined with the nitrobenzylidene moiety, provides a versatile structure that can be modified through systematic structural variations to optimize biological activity, pharmacokinetic properties, and target selectivity. Structure-activity relationship (SAR) studies involving this compound and its derivatives could lead to the identification of novel therapeutic agents for various applications, including antimicrobial, anticancer, and anti-inflammatory treatments.

The compound's potential for antimicrobial activity makes it particularly relevant for research addressing the growing global challenge of antimicrobial resistance. With the increasing prevalence of drug-resistant pathogens, there is an urgent need for new antimicrobial compounds with novel mechanisms of action. Research involving (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one could contribute to addressing this challenge by providing new structural templates for the development of antibacterial and antifungal agents that might be effective against resistant strains.

In cancer research, the potential anticancer properties of oxazolone derivatives suggest that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one could be valuable for investigating cancer cell biology and developing new therapeutic approaches. The compound could be used to study specific molecular targets and signaling pathways involved in cancer cell proliferation, survival, and metastasis. If found to have selective activity against cancer cells, it could serve as a foundation for developing new anticancer drugs with improved efficacy and reduced side effects.

Table 5: Research Applications of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Research AreaSpecific ApplicationsMethodological ApproachesPotential Impact
Medicinal ChemistryLead compound for drug developmentSAR studies, biological screeningNew therapeutic agents
Antimicrobial ResearchDevelopment of novel antibioticsMicrobial assays, resistance studiesAddressing antimicrobial resistance
Cancer ResearchInvestigation of anticancer mechanismsCell-based assays, target identificationNew approaches to cancer treatment
Organic SynthesisBuilding block for complex moleculesReaction methodology developmentAdvancing synthetic strategies
Materials ScienceDevelopment of functional materialsMaterial characterization, property studiesNew materials with specific properties

In the field of organic synthesis, (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can function as a versatile building block for constructing more complex molecular architectures. The reactive sites in the molecule, including the oxazolone ring, the exocyclic double bond, and the nitro group, provide opportunities for various transformations that can generate diverse molecular structures. Developing efficient synthetic methods involving this compound could contribute to advancing synthetic organic chemistry methodologies and expanding the toolkit of reactions available to synthetic chemists.

Materials science applications of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one could involve its use in developing functional materials with specific optical, electronic, or sensing properties. The compound's conjugated structure, with its potential for electronic interactions and light absorption, suggests possible applications in materials such as dyes, photoactive compounds, or components of electronic devices. Research in this area could lead to new materials with applications in various technological fields, including optoelectronics, sensing, and energy conversion.

As a research tool, (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one could be used to study molecular interactions, reaction mechanisms, and biological processes. Modified versions of the compound incorporating fluorescent or radioactive labels could be utilized to track molecular interactions in biological systems or to study the distribution and metabolism of compounds with similar structures in living organisms. Such applications could provide valuable insights into the behavior of this class of compounds in complex biological environments.

Computational studies involving (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, could provide theoretical insights into its properties and interactions with biological targets. These computational approaches could guide experimental studies and contribute to a deeper understanding of the compound's behavior at the molecular level.

Mechanism of Action

Understanding the mechanism of action of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one in biological systems is crucial for rationalizing its potential biological activities and developing derivatives with enhanced properties. While specific mechanistic studies on this exact compound may be limited in accessible literature, general principles and studies on similar compounds provide valuable insights into its possible modes of action.

For antimicrobial activity, the mechanism might involve interactions with components of bacterial or fungal cell membranes, leading to altered membrane integrity or permeability. Alternatively, the compound might inhibit specific enzymes essential for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The nitro group, with its electron-withdrawing properties, could enhance these interactions by influencing the electronic distribution in the molecule and its affinity for specific binding sites on target molecules.

In the context of potential anticancer activity, the mechanism of action might involve interactions with targets in cell cycle regulation, apoptotic pathways, or angiogenesis processes. The compound could bind to specific proteins or enzymes involved in these pathways, modifying their activity and subsequently affecting cancer cell proliferation and survival. The nitrobenzylidene moiety might undergo bioreduction in the cellular environment, potentially generating reactive species that could interact with cellular components and contribute to the compound's anticancer effects.

Table 6: Potential Mechanisms of Action of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Biological ActivityTarget TypeMolecular InteractionsCellular Consequences
AntimicrobialCell membranes, Essential enzymesMembrane destabilization, Enzyme bindingCell death, Growth inhibition
AnticancerCell cycle regulators, Apoptotic proteinsProtein binding, Pathway modulationApoptosis, Cell cycle arrest
Anti-inflammatoryInflammatory enzymes, Cytokine productionEnzyme inhibition, Expression modulationReduced inflammatory response
Enzyme inhibitionSpecific enzyme active sitesCompetitive/non-competitive bindingAltered metabolic pathways

The potential anti-inflammatory effects of oxazolone derivatives suggest that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one might interact with targets involved in inflammatory processes. This could include inhibition of enzymes such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators, or modulation of the expression or activity of pro-inflammatory cytokines. The compound's structure could enable selective binding to these targets and modulation of their activity, potentially leading to anti-inflammatory effects.

Structure-activity relationship studies would be invaluable for elucidating the mechanism of action of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one. By synthesizing a series of derivatives with systematic structural variations and evaluating their biological activities, researchers could identify the structural elements that are essential for specific interactions with target molecules. Such studies could reveal how modifications to different parts of the molecule affect its activity, providing insights into the binding mode and molecular interactions with target proteins.

Molecular modeling approaches, including docking studies and molecular dynamics simulations, could provide theoretical insights into how (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one might interact with specific target proteins. These computational methods can predict binding modes, interaction energies, and conformational changes that might occur upon binding, generating hypotheses that can be tested experimentally. While such computational predictions would need validation through experimental studies, they can provide valuable guidance for understanding the compound's mechanism of action at the molecular level.

Experimental approaches to investigating the mechanism of action could include enzyme inhibition assays, binding studies with potential target proteins, cell-based assays to evaluate effects on specific cellular pathways, and structural studies of compound-target complexes. These experimental methods, combined with theoretical approaches, could provide a comprehensive understanding of how (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one interacts with biological systems and exerts its effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator